Nornidulin
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15Cl3O5 |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5+ |
InChI Key |
XEQDVQKKHOQZEP-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |
Canonical SMILES |
CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl |
Origin of Product |
United States |
Elucidation of Nornidulin Biosynthetic Pathways
Genetic and Enzymatic Basis of Depsidone (B1213741) Biosynthesis
The biosynthesis of depsidones like nornidulin (B21738) is rooted in the polyketide pathway, a common route for the production of diverse secondary metabolites in fungi and other organisms. This process is orchestrated by specific enzymes, primarily polyketide synthases, which are responsible for assembling the core carbon skeleton. The genes encoding these enzymes are often found clustered together in the organism's genome, forming biosynthetic gene clusters (BGCs) nih.gov.
Polyketide Synthase (PKS) Involvement in Core Skeleton Formation
Polyketide synthases are large, multi-domain enzymes that catalyze the condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain wikipedia.orgrasmusfrandsen.dk. In the context of depsidone biosynthesis, PKSs are crucial for constructing the aromatic ring structures that form the depside precursor. Fungal PKSs involved in aromatic polyketide synthesis are generally classified as iterative type I PKSs tandfonline.comnih.govmdpi.com. These enzymes contain several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) nih.govmdpi.comwikipedia.org. The specific combination and activity of additional domains determine the nature of the final polyketide product, leading to the classification of PKSs into different types, such as highly-reducing and non-reducing PKSs nih.govmdpi.com.
The biosynthesis of the depside skeleton, a precursor to depsidones, can involve an unusual process mediated by the collaborative action of both highly-reducing and non-reducing polyketide synthases nih.govcolab.wsresearchgate.net. This is distinct from the common depside skeleton biosynthesis which might primarily involve non-reducing PKSs researchgate.netnih.gov.
Highly-reducing PKSs (HR-PKSs) typically contain domains for full reduction of the β-keto groups formed during chain elongation, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, resembling fatty acid synthases rasmusfrandsen.dkmdpi.com. In the context of this compound biosynthesis, an auxiliary highly-reducing PKS, specifically DepD, has been shown to be required for the biosynthesis of heteromeric depsides, which serve as precursors rsc.org. DepD works in conjunction with a non-reducing PKS, DepH, in this process rsc.org.
Non-reducing PKSs (NR-PKSs), in contrast to HR-PKSs, lack the full set of reductive domains, resulting in polyketide chains with retained β-keto groups rasmusfrandsen.dknih.govmdpi.com. These enzymes often contain a product template (PT) domain that directs the cyclization and aromatization of the polyketide chain mdpi.com. NR-PKSs are well-established as key enzymes in the biosynthesis of aromatic polyketides, including the phenolic rings found in depsides and depsidones tandfonline.comnih.govbiorxiv.orgresearchgate.netresearchgate.net. In the this compound pathway, the non-reducing PKS, DepH, plays a role in synthesizing depsides, and its activity, in the absence of the auxiliary HR-PKS DepD, can lead to the production of compounds like lecanoric acid rsc.org. NR-PKSs involved in depside/depsidone synthesis often contain two ACP domains, which has been associated with depside production in fungi nih.govbiorxiv.org.
Highly-Reducing PKS
Non-Ribosomal Peptide Synthetase (NRPS) Contributions (if applicable)
Non-ribosomal peptide synthetases (NRPSs) are mega-enzymes that synthesize peptides independently of the ribosome wikipedia.orgmdpi.comrsc.org. While NRPSs are crucial for the biosynthesis of a wide array of natural products, including peptide antibiotics and immunosuppressants, their direct involvement in the core depsidone skeleton formation of this compound is not indicated by the provided search results, which emphasize the polyketide nature of the depsidone scaffold nih.govresearchgate.netnih.gov. However, hybrid PKS-NRPS enzymes exist and can incorporate amino acid-like units into polyketide chains, leading to hybrid natural products wikipedia.orgmdpi.comrsc.org. The available information specifically on this compound biosynthesis focuses on PKS and tailoring enzyme activities for the depsidone structure, suggesting NRPSs are not directly involved in forming the depsidone core itself.
Tailoring Enzyme Functions in this compound Maturation
Following the formation of the depside skeleton by PKSs, a series of tailoring enzymes catalyze modifications that convert the depside precursor into the mature depsidone, this compound nih.govresearchgate.net. These enzymes introduce structural complexity and functional groups that are essential for the biological activity of the final compound rsc.orgchemrxiv.org. Key tailoring steps in depsidone biosynthesis include ether bond formation, decarboxylation, and halogenation nih.govcolab.ws.
Etherification Mechanisms (e.g., DepG)
A defining feature of depsidones is the presence of an ether linkage connecting the two aromatic rings, in addition to the ester bond found in depsides nih.govbiorxiv.orgcityu.edu.hksemanticscholar.org. This ether bond formation is a critical tailoring step catalyzed by specific enzymes. In the biosynthesis of this compound, the cytochrome P450 monooxygenase enzyme DepG is responsible for catalyzing the formation of this biaryl ether bond nih.govcolab.wsresearchgate.netresearchgate.netresearchgate.net. DepG acts on a depside precursor, such as unguidepside A, to yield the depsidone scaffold researchgate.net. This etherification mechanism involves oxidative coupling followed by cyclization, transforming the linear depside into the characteristic cyclic depsidone structure researchgate.netresearchgate.net.
Further tailoring steps in this compound biosynthesis, although outside the explicit scope of this section's heading but mentioned in the search results as part of this compound maturation, include decarboxylation catalyzed by an enzyme like DepF and multiple halogenations catalyzed by a halogenase nih.govcolab.wsresearchgate.netresearchgate.netresearchgate.net. These steps contribute to the final structure and properties of this compound.
Here is a summary of key enzymes involved in this compound biosynthesis based on the provided information:
| Enzyme Class | Specific Enzyme (if mentioned) | Function in this compound Biosynthesis |
| Highly-Reducing PKS | DepD | Required for heteromeric depside biosynthesis (with DepH) rsc.org |
| Non-Reducing PKS | DepH | Synthesizes depsides; produces lecanoric acid in DepD's absence rsc.org |
| Cytochrome P450 Monooxygenase | DepG | Catalyzes biaryl ether bond formation (etherification) nih.govcolab.wsresearchgate.netresearchgate.netresearchgate.net |
| Decarboxylase | DepF | Catalyzes decarboxylation nih.govcolab.wsresearchgate.netresearchgate.netresearchgate.net |
| Halogenase | Not specifically named | Catalyzes triple halogenation nih.govcolab.wsresearchgate.netresearchgate.net |
Decarboxylation Processes (e.g., DepF)
A crucial step in the biosynthesis of this compound is the decarboxylation of depsidone substrates. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme DepF, which belongs to the amidohydrolase superfamily. researchgate.net Specifically, DepF catalyzes the decarboxylation of aspergillusidone A, a depsidone intermediate, to form unguinol (B1252459). researchgate.netresearchgate.net This decarboxylation step involves the removal of a carboxyl group, resulting in the release of carbon dioxide. Decarboxylation reactions are fundamental biochemical processes in both primary and secondary metabolism, catalyzed by diverse enzymes acting on various substrates. nih.govacs.org
Substrate Promiscuity of Decarboxylase Enzymes
Research has indicated that the decarboxylase enzyme DepF exhibits substrate promiscuity, meaning it can act on different scaffold substrates in addition to its primary one in the this compound pathway. researchgate.netnih.govcolab.ws This promiscuity can be a feature of decarboxylases, which operate via diverse mechanisms and can act on a variety of substrates. nih.govacs.org For example, some decarboxylases, like TtnD in the biosynthesis of thiostrepton, exhibit substrate promiscuity, accepting a range of biosynthetic intermediates. nih.govacs.org Similarly, studies on fungal enzymes, such as the A domains in NRPS-PKS hybrids, have shown potential for broader substrate tolerance. nih.gov
Halogenation Steps and Associated Halogenases
Halogenation is a significant modification in the biosynthesis of this compound, contributing to its biological activity. researchgate.netnih.gov this compound is a multi-chlorinated depsidone. researchgate.netnih.gov This halogenation is catalyzed by specific enzymes known as halogenases. researchgate.netnih.govmdpi.com In the case of this compound, an uncommon flavin-dependent and remotely encoded halogenase, A3428, is responsible for catalyzing the triple-halogenation. researchgate.netnih.gov
Discovery of Remotely Encoded Halogenases
Interestingly, the halogenase responsible for this compound chlorination, A3428, is encoded remotely from the core biosynthetic gene cluster. researchgate.netresearchgate.netnih.govcolab.ws This discovery provides new insights into the organization and evolution of biosynthetic pathways. nih.gov While many enzymes involved in secondary metabolite biosynthesis are found within contiguous gene clusters, remotely encoded enzymes, particularly tailoring enzymes like halogenases, can also play crucial roles. mdpi.comnih.gov Flavin-dependent halogenases (FDHs), which catalyze the electrophilic incorporation of halides, have typically been found as part of biosynthetic gene clusters in fungi, making the remote encoding of A3428 noteworthy. mdpi.com
Impact of Halogenation on Biological Activity (SAR context)
Halogenation, particularly chlorination, has a significant impact on the biological activity of depsidones, including this compound. researchgate.netnih.gov Structure-activity relationship (SAR) studies have indicated that highly halogenated depsidones, such as this compound, display stronger anti-pathogenic activity compared to less halogenated or non-halogenated precursors. researchgate.netnih.gov The introduction of halogen atoms into organic molecules can significantly alter their properties, including bioactivity, metabolism, and pharmacokinetic profiles. researchgate.net Halogenation can enhance bioactivity, with studies showing that it increased the bioactivity of a significant percentage of natural products. nih.gov This enhancement can be attributed to various factors, including the electron-withdrawing nature and steric effects of halogens, which can modulate ligand-receptor interactions and improve binding affinities through interactions like halogen bonds. nih.govnih.gov The triple halogenation catalyzed by A3428 is crucial for producing the active end product, this compound. nih.gov
Data Table: Key Enzymes in this compound Biosynthesis
| Enzyme | Catalyzed Reaction | Substrate(s) | Product(s) | Notes |
| DepG (Cytochrome P450 monooxygenase) | Conversion of bicyclic depsides to tricyclic depsidones | Unguidepside A | Aspergillusidone A | Involved in biaryl ether bond formation. researchgate.net |
| DepF (Amidohydrolase superfamily protein) | Decarboxylation | Aspergillusidone A, other depsidone substrates | Unguinol, other decarboxylated products | Exhibits substrate promiscuity. researchgate.netresearchgate.netnih.gov |
| A3428 (Flavin-dependent halogenase) | Triple-halogenation | Unguinol (proposed) | This compound | Remotely encoded from the core cluster. researchgate.netnih.gov |
Note: The specific substrate for A3428 leading directly to this compound is proposed to be unguinol, based on the pathway description where decarboxylation precedes halogenation to form this compound. researchgate.net
Strategies for Biosynthetic Pathway Elucidation
The elucidation of fungal secondary metabolite biosynthetic pathways, including that of this compound, often employs a combination of genetic and biochemical techniques. researchgate.netmdpi.com
In vivo Gene Disruption Methodologies
In vivo gene disruption is a fundamental method for studying the biosynthesis pathway of fungal secondary metabolites and verifying the function of specific genes within a biosynthetic gene cluster. nih.govmdpi.comresearchgate.net This technique involves inactivating or deleting a target gene and observing the effect on metabolite production. mdpi.compnas.org For example, in the study of this compound biosynthesis, a CRISPR-Cas9-based gene disruption system was utilized to elucidate the functions of key tailoring enzymes. researchgate.netnih.gov By disrupting the gene encoding a specific enzyme, researchers can determine if that enzyme is essential for the production of the final product or if it is involved in the modification of specific intermediates. mdpi.compnas.org Gene knockout experiments have been successfully used to characterize the activity of enzymes like decarboxylases in other biosynthetic pathways, leading to the accumulation of carboxylated congeners when the decarboxylase gene is disrupted. nih.govacs.org The CRISPR-Cas9 system, in particular, has emerged as an efficient tool for targeted gene disruption in marine-derived fungi, facilitating the study of biosynthetic pathways and the activation of silent gene clusters. mdpi.com
Detailed Research Findings
Studies utilizing gene disruption and in vitro enzyme assays have been instrumental in determining the functions of key enzymes in this compound biosynthesis, such as DepG, DepF, and the halogenase A3428. researchgate.netnih.gov Biochemical characterization of DepF has confirmed its role as a decarboxylase acting on depsidone substrates. researchgate.net The discovery of the remotely encoded halogenase A3428 highlights the complexity that can exist in the genetic organization of fungal biosynthetic pathways. nih.gov Furthermore, SAR studies have provided detailed insights into how the triple halogenation mediated by A3428 contributes significantly to the enhanced anti-pathogenic activity observed in this compound compared to its less halogenated precursors. researchgate.netnih.gov
Heterologous Expression Systems
Heterologous expression systems are valuable tools for studying fungal secondary metabolite biosynthesis pathways. nih.gov These systems involve expressing genes or gene clusters from one organism in a different host organism that does not naturally produce the compound. wikipedia.org This approach allows for the production of metabolites from otherwise silent biosynthetic pathways and facilitates the study of gene function and pathway engineering. nih.gov
For fungal secondary metabolites like this compound, filamentous fungi, such as Aspergillus nidulans, are often preferred host systems due to their ability to perform necessary post-translational modifications, including glycosylation and proper protein folding, which may be absent in bacterial systems like E. coli. ibwf.deresearchgate.net Aspergillus nidulans has been successfully used as a host system for heterologous expression of fungal secondary metabolite pathways. nih.gov Research has also explored using Aspergillus unguis as a host for heterologous protein expression, demonstrating its potential for producing recombinant proteins. researchgate.net
Heterologous expression allows researchers to:
Produce sufficient quantities of compounds for study. wikipedia.org
Investigate the function of individual genes within a biosynthetic cluster through gene disruption or overexpression. nih.gov
Engineer pathways to produce modified or novel compounds. nih.gov
In vitro Biochemical Experimentation
In vitro biochemical experimentation plays a crucial role in elucidating the precise functions of the enzymes involved in this compound biosynthesis. nih.govresearchgate.net By isolating and characterizing individual enzymes from the biosynthetic pathway, researchers can study their catalytic activities, substrate specificities, and reaction mechanisms under controlled laboratory conditions. researchgate.netbiorxiv.org
Studies involving in vitro analyses of enzymes like DepF, a decarboxylase in the this compound pathway, have revealed details about their substrate promiscuity and catalytic capabilities. nih.govresearchgate.net These experiments often involve reconstituting parts of the biosynthetic pathway using purified enzymes and pathway intermediates to observe the enzymatic transformations. biorxiv.org
Key aspects investigated through in vitro biochemical experimentation include:
Confirmation of enzyme function as predicted by genetic analysis. nih.gov
Determination of the specific substrates recognized and acted upon by each enzyme. researchgate.net
Understanding the reaction mechanisms, including the order of steps and necessary cofactors. researchgate.net
Characterization of enzyme kinetics, such as Michaelis-Menten parameters.
Detailed in vitro and in vivo characterizations have been instrumental in uncovering the mechanisms of secondary metabolite biosynthesis, including unexpected enzymatic chemistry. researchgate.netnih.gov
Biotechnological Approaches for this compound Production Enhancement (Research-Focused)
Biotechnological approaches offer promising avenues for enhancing the production of this compound, which is often isolated from fungal fermentation. researchgate.net Research in this area focuses on optimizing the biological systems involved in this compound biosynthesis.
Strategies being explored include:
Strain Improvement: Genetic manipulation of native this compound-producing fungi to increase the expression of biosynthetic genes or reduce the production of competing metabolites. researchgate.net This can involve techniques like overexpression of key enzymes or disruption of regulatory genes.
Optimization of Fermentation Conditions: Adjusting environmental factors such as media composition, temperature, pH, and aeration to favor this compound production. frontiersin.org Understanding the triggers and conditions that activate silent biosynthetic gene clusters is crucial. researchgate.net
Metabolic Engineering: Modifying the metabolic pathways of host organisms (either native producers or heterologous hosts) to channel more precursors towards this compound biosynthesis. This can involve enhancing the supply of building blocks or blocking competing pathways.
Heterologous Expression in Optimized Hosts: Utilizing heterologous expression systems in hosts engineered for high-level production of secondary metabolites. nih.gov This can involve using strong promoters, optimizing codon usage, and employing efficient secretion signals. researchgate.net
Co-culture: Exploring the effects of co-culturing different fungal strains, which can sometimes induce or enhance the production of secondary metabolites. researchgate.net Studies have shown that interactions between fungal species can influence metabolite profiles. researchgate.net
Research findings indicate that understanding the genetic basis of this compound biosynthesis is key to applying these biotechnological strategies effectively. nih.gov For instance, identifying the gene cluster and the roles of specific enzymes allows for targeted genetic modifications. nih.gov While the literature on specific biotechnological enhancements solely for this compound production is still developing, the principles applied to other fungal secondary metabolites are relevant. researchgate.netresearchgate.netfrontiersin.orgveterinaryworld.orgils.res.in
Table 1 provides an overview of some key enzymes and genes identified in depsidone biosynthesis that are relevant to understanding this compound production.
| Enzyme/Gene | Proposed Function in Depsidone Biosynthesis | Relevance to this compound |
| DepD (PKS) | Involved in depside skeleton formation | Contributes to the this compound precursor |
| DepH (PKS) | Involved in depside skeleton formation | Contributes to the this compound precursor |
| DepG (P450) | Catalyzes ether bond formation | Essential step in forming the depsidone core |
| DepF (Decarboxylase) | Catalyzes decarboxylation | Involved in tailoring the depsidone structure |
| Halogenase (remotely encoded) | Catalyzes triple halogenation | Crucial for forming the active this compound molecule |
Note: This table is based on general findings in depsidone biosynthesis, including studies on this compound where specified. nih.govresearchgate.net
Table 2 shows an example of how this compound production might be influenced by different factors in a research setting, based on general principles of fungal metabolite production and the provided search results.
| Factor | Potential Impact on this compound Production (Hypothetical/Research Context) |
| Specific Aspergillus strain | Production levels can vary significantly between strains. caymanchem.comresearchgate.netresearchgate.net |
| Fermentation Medium Composition | Different media can induce or repress biosynthetic pathways. frontiersin.org |
| Temperature | Optimal temperature range is critical for fungal growth and metabolite production. frontiersin.org |
| Aeration | Oxygen availability can influence enzymatic reactions in biosynthesis. |
| Presence of Elicitors/Inducers | Certain compounds or co-cultures can activate silent gene clusters. researchgate.netresearchgate.net |
| Genetic Modifications (e.g., overexpression of biosynthetic genes) | Can potentially lead to increased this compound yield. researchgate.net |
Note: The specific impacts listed are illustrative and would require dedicated research for this compound.
Chemical Synthesis Strategies for Nornidulin and Its Analogues
Total Synthesis Methodologies of Nornidulin (B21738)
Total synthesis of depsidones typically involves constructing the diaryl ether linkage and the ester linkage that form the characteristic tricyclic core. Two general methods for depsidone (B1213741) synthesis include the oxidation of substituted benzophenones followed by base-catalyzed rearrangement, and the Ullmann reaction to form the diaryl ether linkage. rsc.org
Retrosynthetic Analysis of the this compound Core
Retrosynthetic analysis involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. For the depsidone core of this compound, a key disconnection would involve cleaving the ester or ether linkage. The biosynthesis of depsidones is proposed to proceed from orsellinic acid and/or β-orcinol carboxylic acid derivatives, which are linked by an ester bond to form a depside, followed by oxidative coupling and other modifications to form the depsidone. nih.govacs.org This biosynthetic pathway provides insights for potential retrosynthetic strategies.
Key Synthetic Transformations and Reaction Sequences
The construction of the depsidone core often relies on forming the diaryl ether and ester bonds. The Ullmann condensation is a classical reaction used to form the diaryl ether linkage by coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst. rsc.org Formation of the ester linkage typically involves coupling a carboxylic acid and a phenol or alcohol, often using coupling agents. Specific reaction sequences in depsidone synthesis can involve selective functionalization of precursor molecules. rsc.org
Stereoselective Construction Approaches
While the depsidone core itself is planar, the side chains and substituents can introduce stereocenters or geometric isomers, as seen with the 1-methyl-1-propenyl group in this compound. Stereoselective synthesis aims to control the formation of these stereochemical features. Approaches to stereoselective synthesis in complex molecule construction can involve asymmetric catalysis, chiral auxiliaries, or utilizing the inherent stereochemistry of starting materials. rsc.org
Challenges and Advances in Total Synthesis of Depsidones
The total synthesis of depsidones is challenging due to the potential for unwanted side reactions, the need for regioselective and stereoselective transformations, and the often sensitive nature of the depsidone core. rsc.orgcam.ac.uk Constructing the specific substitution patterns, particularly the multiple halogen atoms and hydroxyl groups in this compound, requires careful control of reaction conditions and protecting group strategies. Advances in organic synthesis, including the development of new catalysts, reagents, and methodologies, have facilitated the synthesis of complex natural products like depsidones. cam.ac.uk
Semi-Synthesis of this compound Derivatives
Semi-synthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives. This approach is often more efficient than total synthesis for generating libraries of analogues, especially when the natural product is available in sufficient quantities through isolation from its biological source. This compound has been used as a starting material for the semi-synthesis of various derivatives to explore their chemical and biological properties. dokumen.pubcornell.eduresearchgate.net
Regioselective Functionalization of the this compound Scaffold
Regioselective functionalization of the this compound scaffold is crucial for synthesizing specific derivatives. This compound possesses multiple reactive sites, including hydroxyl groups, aromatic rings with varying substitution patterns, and the propenyl side chain. Studies have shown that alkylation, acylation, and arylation reactions of this compound can undergo in a regioselective manner, predominantly yielding 8-O-substituted derivatives. dokumen.pubresearchgate.netresearchgate.netnih.gov This regioselectivity at the 8-hydroxyl group is a key aspect in the semi-synthesis of this compound analogues. The use of specific reaction conditions, bases (e.g., K₂CO₃), and solvents (e.g., DMF) can influence the regioselectivity of these transformations. dokumen.pub
Interactive Data Table: Regioselective Functionalization of this compound
| Reaction Type | Reagents | Primary Functionalization Site | Reference |
| Alkylation | Alkyl halides (R-X, 1 equiv), K₂CO₃ (2 equiv) | 8-O- position | dokumen.pub |
| Acylation | Acylating agents | Primarily 8-O- position | researchgate.netnih.gov |
| Arylation | Aryl halides | Primarily 8-O- position | researchgate.netnih.gov |
Detailed research findings indicate that treating this compound with alkyl, benzylic, or allylic halides (R-X; X = I, Br, Cl) in the presence of K₂CO₃ in DMF at room temperature primarily affords the 8-O-substituted derivatives. dokumen.pub This regioselectivity at the phenolic hydroxyl group at position 8 allows for targeted modification of the this compound scaffold.
Alkylation, Acylation, and Arylation Reactions
Alkylation, acylation, and arylation reactions have been successfully applied to this compound to synthesize a range of derivatives. These reactions can be regioselective, with studies indicating a predominance of 8-O-substituted derivatives. nih.gov These types of reactions, particularly Friedel-Crafts alkylation and acylation, are fundamental methods for introducing substituents onto aromatic rings. libretexts.orgorganic-chemistry.orgijpcbs.comunizin.org Acylation reactions typically use carboxylic acid chlorides in the presence of Lewis acids like AlCl₃, leading to the substitution of an acyl group onto the aromatic ring. libretexts.orgunizin.org Alkylation involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.orgunizin.org Arylation reactions, which introduce an aryl group, are also utilized. ijpcbs.com
Exploration of this compound as a Precursor for Diverse Analogs
This compound serves as a valuable precursor for the semisynthesis of a variety of depsidone analogues. nih.gov By modifying the functional groups present in this compound through reactions such as alkylation, acylation, and arylation, researchers can explore the impact of structural changes on biological activity. nih.gov This approach allows for the generation of libraries of compounds with the core depsidone scaffold but with varied substituents, facilitating structure-activity relationship studies. researchgate.net For instance, semisynthetic derivatives of nidulin, synthesized from this compound, have been evaluated for antibacterial activities. nih.gov
Development of Novel Synthetic Methodologies Inspired by this compound (Research Focus)
Research efforts extend to the development of novel synthetic methodologies, potentially inspired by the complex structure of this compound and related depsidones. While the direct total synthesis of this compound can be challenging, the depsidone scaffold and its biological relevance drive the exploration of new synthetic strategies. This includes investigating novel carbon-carbon bond forming processes and efficient routes to access the core ring system. ijpcbs.comafjbs.com The synthesis of complex natural products like this compound often requires convergent strategies and the careful use of protecting groups. nih.gov Novel synthetic techniques in organic chemistry, such as multicomponent reactions and flow chemistry, are continuously being developed to facilitate the creation of complex molecular structures with high efficiency. afjbs.com
Analytical Techniques for Synthetic Product Characterization (e.g., NMR, LC-MS, UV)
Characterization of synthetic this compound and its analogues is crucial to confirm their structures and purity. A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the structure of organic compounds by providing detailed information about the arrangement of atoms and their connectivity. researchgate.netsci-hub.sescirp.orgtum.de Both 1D and 2D NMR experiments (such as HSQC, HMBC, COSY, and NOESY) are used to assign signals and confirm structural features. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used to separate and identify components in a mixture and to determine the molecular weight of the synthesized compounds. researchgate.netsci-hub.sescirp.orgtum.deresearchgate.net The combination of chromatographic separation and mass analysis provides valuable information for confirming the identity and purity of synthetic products. researchgate.netsci-hub.sescirp.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect compounds with chromophores (groups that absorb UV or visible light) and can provide information about the electronic transitions within the molecule. researchgate.netscirp.orgresearchgate.net UV spectra are often used in conjunction with LC-MS for the identification of compounds. researchgate.netresearchgate.net
Other techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are also utilized for accurate mass determination, which helps in confirming the molecular formula of the synthesized compounds. researchgate.net Impurity profiling and characterization in synthetic products also heavily rely on techniques like LC-MS and NMR. sci-hub.sescirp.org
Data from analytical techniques, such as NMR chemical shifts and LC-MS data, are essential for confirming the successful synthesis of this compound and its derivatives. For example, the identification of this compound from natural sources has been confirmed based on LC-MS and UV spectrum data. mdpi.comresearchgate.netresearchgate.net
Here is a table summarizing some analytical data points that might be obtained during the characterization of this compound:
| Analytical Technique | Type of Data Provided | Example Application |
| NMR Spectroscopy | Chemical shifts, coupling constants, signal multiplicities | Elucidation of molecular structure, confirmation of atom connectivity. researchgate.netsci-hub.sescirp.org |
| LC-MS | Molecular weight, fragmentation patterns | Confirmation of molecular formula, identification of compounds and impurities. researchgate.netsci-hub.sescirp.orgresearchgate.net |
| UV-Vis Spectroscopy | Absorption maxima (λmax) | Detection of chromophores, compound identification. researchgate.netscirp.orgresearchgate.net |
| HR-ESI-MS | Accurate mass | Confirmation of molecular formula. researchgate.net |
Cellular and Molecular Mechanisms of Nornidulin S Biological Actions
Investigation of Nornidulin's Targets and Pathways
Studies have aimed to elucidate the specific molecular targets and pathways through which This compound (B21738) exerts its effects. plos.orgnih.govresearchgate.net
Modulation of Ion Channel Activities
This compound has been shown to modulate the activity of certain ion channels. plos.orgnih.govresearchgate.netdovepress.comtandfonline.com Notably, it has been identified as an inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. plos.orgnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua Additionally, this compound has been reported as a novel inhibitor of TMEM16A, a calcium-activated chloride channel. dovepress.comtandfonline.comnih.gov
Inhibition of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)
This compound has been demonstrated to inhibit CFTR-mediated chloride secretion. plos.orgnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua This inhibition is considered a potential mechanism for its anti-secretory effects observed in intestinal epithelial cells. plos.orgnih.govresearchgate.net
Mechanism of CFTR Chloride Current Inhibition
Analysis of apical chloride currents in T84 cells, a human intestinal cell line, has shown that this compound inhibits CFTR-mediated chloride current in a dose-dependent manner. plos.orgnih.govresearchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) of this compound for CFTR-mediated chloride current in T84 cells has been reported to be approximately 1.5 μM. plos.orgnih.govresearchgate.netnih.gov Near complete inhibition was observed at a concentration of 5 μM. plos.orgnih.gov this compound's inhibitory effect was observed when CFTR was stimulated by various activators, including forskolin (B1673556) (FSK), a direct activator of adenylate cyclases, and genistein, a direct activator of CFTR. plos.orgnih.gov This suggests that this compound inhibits CFTR activity directly or interferes with mechanisms downstream of cAMP generation. plos.orgnih.gov Importantly, studies have indicated that this compound treatment does not affect CFTR protein expression levels in T84 cells. plos.orgnih.govresearchgate.net
Below is a summary of IC₅₀ values for this compound's inhibition of CFTR-mediated chloride current in T84 cells under different stimulation conditions:
| Stimulus | IC₅₀ (μM) |
| FSK | ~1.5 plos.orgnih.govresearchgate.netnih.gov |
| Genistein | 1.40 ± 0.21 plos.orgnih.gov |
| CPT-cAMP | 1.03 ± 0.13 plos.orgnih.gov |
| FSK plus IBMX | 1.13 ± 0.16 plos.orgnih.gov |
Independence from PKA, PDE, PP, and AMPK
Investigations into the cellular mechanisms of CFTR inhibition by this compound in T84 cells have explored the involvement of key regulatory proteins such as Protein Kinase A (PKA), Phosphodiesterases (PDE), Protein Phosphatases (PP), and AMP-activated protein kinase (AMPK). plos.orgnih.govresearchgate.netnih.gov The inhibitory effects of this compound on CFTR-mediated chloride currents were found to be unaffected by the presence of compounds that inhibit negative regulators of CFTR function, including protein phosphatases, AMP-activated protein kinases, and phosphodiesterases. plos.orgnih.govresearchgate.netnih.gov This suggests that this compound's mechanism of CFTR inhibition is independent of these specific pathways. plos.orgnih.gov
Suppression of Intracellular cAMP Levels
Interestingly, research has shown that this compound suppresses the increase in intracellular cAMP levels induced by forskolin, an activator of adenylate cyclases, in T84 cells. plos.orgnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua While this compound alone did not significantly affect basal intracellular cAMP levels, it significantly attenuated the elevation of cAMP caused by forskolin. plos.orgnih.gov This finding suggests that this compound interferes with the forskolin-induced cAMP elevation in T84 cells, potentially contributing to its inhibitory effect on CFTR. plos.orgnih.gov
Impact on Fluid Secretion in Epithelial Cell Models (e.g., T84 cells, human colonoids)
This compound has been shown to impact fluid secretion in epithelial cell models. In T84 cells, this compound exhibited dose-dependent inhibition of forskolin-stimulated, cAMP-mediated chloride efflux, measured as short-circuit current (Isc). plos.orgnih.gov The IC₅₀ for this effect was reported as 1.49 ± 0.14 μM, with maximal inhibition occurring at approximately 5 μM. plos.orgnih.gov this compound did not alter basal Isc in T84 cells. plos.orgnih.gov
Furthermore, studies using human colonoid models, which recapitulate aspects of human intestinal physiology, have demonstrated that this compound significantly suppressed fluid secretion induced by both forskolin and cholera toxin. plos.orgnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.uafigshare.com This indicates that this compound exerts an anti-secretory effect in human intestinal epithelia. plos.orgnih.govresearchgate.netnih.govdntb.gov.uadntb.gov.ua In the human colonoid model, this compound at a concentration of 10 μM attenuated forskolin-induced fluid secretion. plos.orgnih.gov
Inhibition of Ca2+-activated Transmembrane Protein 16A (TMEM16A)
This compound has been identified as an inhibitor of TMEM16A, also known as ANO1, a calcium-activated chloride channel. This channel plays a crucial role in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and pain signaling.
Mechanism of TMEM16A Chloride Current Inhibition
This compound inhibits TMEM16A chloride currents. Studies have shown that this compound blocks TMEM16A channels activated by intracellular calcium. The inhibition is reported to be potent and reversible. Electrophysiological studies, such as patch-clamp experiments, have been used to characterize this inhibitory effect, demonstrating a decrease in chloride current amplitude in the presence of this compound. The mechanism involves direct interaction with the TMEM16A channel protein.
Independence from Intracellular Ca2+ Levels
A notable characteristic of this compound's TMEM16A inhibition is its independence from intracellular Ca2+ levels. This suggests that this compound does not interfere with the upstream calcium signaling pathways that activate TMEM16A, but rather acts directly on the channel itself, regardless of the calcium concentration that triggers channel opening. This distinguishes its mechanism from compounds that might affect calcium release or influx.
Impact on Mucus Secretion in Airway Epithelial Cell Models (e.g., Calu-3 cells)
Inhibition of TMEM16A by this compound has implications for processes regulated by this channel, such as mucus secretion in airway epithelial cells. Studies using airway epithelial cell models, such as Calu-3 cells, have demonstrated that this compound can reduce calcium-dependent chloride secretion. Since chloride secretion is a key driving force for fluid movement and thus affects mucus hydration and clearance, this compound's action on TMEM16A in these cells suggests a potential impact on mucus properties. Data from these models indicate a decrease in short-circuit current, a measure of ion transport, upon this compound application.
Lack of Effect on CaMKII Phosphorylation
Research indicates that this compound's inhibition of TMEM16A does not involve affecting the phosphorylation status of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a kinase that can be activated by calcium and is involved in various cellular processes, including potentially modulating ion channels. The finding that this compound does not influence CaMKII phosphorylation suggests its inhibitory mechanism is independent of this signaling pathway and is more directly focused on the TMEM16A channel protein itself.
Enzyme Inhibition
Beyond ion channels, this compound also exhibits inhibitory activity against certain enzymes.
Inhibition of Plasmodium falciparum Malate (B86768): Quinone Oxidoreductase (PfMQO)
This compound has been identified as an inhibitor of Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO). PfMQO is a crucial enzyme in the electron transport chain of the malaria parasite Plasmodium falciparum, playing a vital role in parasite respiration and survival. Inhibition of PfMQO disrupts the parasite's energy metabolism. Studies have characterized the inhibitory activity of this compound against this enzyme, highlighting its potential as an antimalarial agent. The inhibition is typically assessed through enzymatic assays measuring the reduction of quinones.
PfMQO as a Mitochondrial Electron Transport Chain Target
Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) is a membrane flavoprotein enzyme involved in the parasite's mitochondrial electron transport chain. researchgate.netmdpi.com It catalyzes the oxidation of malate to oxaloacetate and the reduction of quinone to quinol. researchgate.net PfMQO is considered a potential drug target because it is critical for the parasite's life cycle, particularly during the asexual erythrocytic stage, and is not present in humans, which may reduce the risk of adverse effects. mdpi.com
Studies have shown that this compound can inhibit the activity of PfMQO. researchgate.netnih.gov Research using Aspergillus sp. BioMCC f.T.8501 isolated this compound and found it inhibited PfMQO enzymatic activity with an IC₅₀ value of 51 µM. nih.govmdpi.com This inhibition of PfMQO is believed to contribute to this compound's ability to inhibit the proliferation of P. falciparum cells. nih.gov
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| PfMQO | 51 nih.govmdpi.com |
Selectivity against Parasite vs. Mammalian Enzymes
An important aspect of drug development is achieving selectivity for the pathogen's targets while minimizing effects on host cells. In the case of this compound's activity against Plasmodium falciparum, studies have investigated its selectivity between parasite enzymes like PfMQO and relevant mammalian enzymes. nih.gov
Research indicates that this compound shows selectivity against P. falciparum cells compared to certain mammalian cell lines. When tested against colorectal adenocarcinoma (DLD-1) and African green monkey kidney (Vero) cell lines, this compound did not show toxicity at concentrations up to 466 µM. nih.govmdpi.com This resulted in a selectivity index of more than 10, suggesting a preferential inhibition of the parasite's growth mechanisms over those of these mammalian cells. nih.govmdpi.com While direct comparative data on this compound's inhibitory activity against mammalian MQO was not explicitly found in the provided text, the observed selectivity against mammalian cell lines supports the potential for targeting parasite-specific pathways like PfMQO. nih.gov
| Cell Line Type | This compound Toxicity (IC₅₀) | Selectivity Index (vs. P. falciparum 3D7 proliferation IC₅₀ = 44.6 µM) |
|---|---|---|
| Mammalian (DLD-1, Vero) | > 466 µM nih.govmdpi.com | > 10 nih.govmdpi.com |
Inhibition of Aromatase
This compound has also been reported to exhibit anti-aromatase activity. plos.orgthieme-connect.de Aromatase is an enzyme responsible for the conversion of androgens to estrogens. innovareacademics.in Inhibition of aromatase is a strategy used in the treatment of certain hormone-sensitive cancers, such as breast cancer. innovareacademics.in
Studies have shown that this compound can inhibit aromatase activity with an IC₅₀ value of 4.6 µM. nih.govproquest.com While the detailed molecular mechanism of this inhibition by this compound was not extensively described in the provided text, its classification as a depsidone (B1213741) derivative with reported anti-aromatase activity aligns with the potential for natural products to modulate enzyme function. plos.orgthieme-connect.de
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| Aromatase | 4.6 nih.govproquest.com |
Antioxidant Mechanisms via Radical Scavenging
This compound has demonstrated antioxidant properties, which can involve the scavenging of free radicals. nih.govacs.org Antioxidants play a role in protecting cells from damage caused by reactive oxygen species. nih.gov
This compound has shown radical scavenging activity in assays such as the xanthine/xanthine oxidase assay. nih.govproquest.com The specific mechanisms by which depsidones like this compound exert antioxidant effects can involve the transfer of a hydrogen atom to a radical (Hydrogen Atom Transfer - HAT) or electron transfer mechanisms. acs.orgnih.gov Theoretical studies on natural depsidones suggest that the formal hydrogen transfer (FHT) mechanism can be a main radical scavenging pathway in the gas phase. acs.org While the precise molecular details of this compound's radical scavenging were not fully elaborated in the provided text, its activity in relevant assays indicates its capacity to neutralize free radicals. nih.govproquest.com
Mechanistic Insights into Other Reported Activities (focus on cellular/molecular)
Beyond its antimalarial activity, this compound has shown other biological effects, including antibacterial action. plos.org
Antibacterial Action Pathways
This compound is described as a depsidone produced by fungal species with potent and selective antibacterial activity. fluoroprobe.com
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)
This compound has demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). caymanchem.com MRSA is a significant concern due to its resistance to multiple antibiotics, often mediated by the acquisition of the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a). wikipedia.orgdovepress.commdpi.com
This compound has been reported to inhibit the growth of MRSA with a Minimum Inhibitory Concentration (MIC) of 2 µg/ml. caymanchem.com While the detailed molecular mechanism of this compound's antibacterial action against these bacteria was not extensively described in the provided search results, the activity against MRSA suggests potential interference with essential bacterial processes. caymanchem.com Antibacterial mechanisms can involve various pathways, such as inhibiting cell wall synthesis, disrupting cell membranes, or interfering with protein or DNA metabolism. nih.govdovepress.com Further research would be needed to elucidate the precise molecular targets and pathways affected by this compound in Staphylococcus aureus and MRSA.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| MRSA | 2 caymanchem.com |
Activity against Specific Pathogens (e.g., Bacillus cereus)
This compound has demonstrated antibacterial activity against certain Gram-positive bacteria. Studies have reported its activity against Bacillus cereus. For instance, this compound has shown an equal Minimum Inhibitory Concentration (MIC) value of 1.56 μg/mL against Bacillus cereus, comparable to other compounds like emeguisin C and nidulin. patsnap.comresearchgate.net
Antifungal Effects
This compound exhibits antifungal properties against specific fungal species. It has been reported to have antifungal activity against Trichophyton tonsurans and Microsporum audouini. caymanchem.com Additionally, some research indicates activity against Candida albicans and Cryptococcus neoformans, although the potency can vary compared to standard antifungal drugs. nih.gov One study noted potent effectiveness on C. albicans with an MIC of 8 μg/mL, while another compound showed stronger efficacy against flucytosine-resistant C. neoformans. nih.gov
Antimalarial Cellular Inhibition
Studies have investigated this compound's potential as an antimalarial agent, particularly its inhibitory effects on Plasmodium falciparum. This compound has been shown to inhibit the proliferation of P. falciparum strains. Specifically, it inhibited the proliferation of the P. falciparum K1 strain with an IC50 > 23.27 µM and the P. falciparum 3D7 strain with an IC50 of 44.6 µM in vitro. nih.govresearchgate.netresearchgate.netnih.gov
A key molecular target identified for this compound's antimalarial activity is Plasmodium falciparum malate:quinone oxidoreductase (PfMQO). This compound has been demonstrated to inhibit PfMQO activity with an IC50 of 51 µM. nih.govresearchgate.netresearchgate.netnih.gov This suggests that the inhibition of this mitochondrial enzyme in the parasite contributes to this compound's effect on P. falciparum proliferation. Research indicates that this compound shows selectivity, inhibiting P. falciparum proliferation but not affecting the growth of certain mammalian cell lines (colorectal adenocarcinoma (DLD-1) and African green monkey kidney (Vero) cell lines) at tested concentrations, resulting in a selectivity index greater than 10. nih.govresearchgate.net
Summary of Antimalarial Activity:
| Plasmodium falciparum Strain | IC50 (µM) | Target | IC50 (µM) |
| K1 | > 23.27 | PfMQO | 51 |
| 3D7 | 44.6 |
Anti-Phytopathogenic Activity
This compound has also been evaluated for its activity against plant pathogens. It has demonstrated anti-phytopathogenic activity against Colletotrichum acutatum with an MIC value of 3.13 μg/mL. patsnap.comresearchgate.net Some depsidone metabolites, including those related to this compound, have shown activity against Alternaria brassicicola and Colletotrichum acutatum. nih.govresearchgate.net
Potential in Glucose Uptake Modulation (preclinical research)
While not directly linked to glucose uptake modulation in the provided search results, research on this compound has explored its effects on cellular processes that can indirectly relate to glucose metabolism. This compound has been shown to inhibit CFTR-mediated chloride secretion in human intestinal epithelial T84 cells and human colonoids. plos.orgnih.gov This inhibition occurs via mechanisms independent of PKA, PDE, PP, and AMPK. plos.orgnih.gov Interestingly, this compound was found to suppress the increase in intracellular cAMP levels induced by forskolin. plos.orgnih.gov The inhibition of CFTR, a channel involved in fluid secretion, could have implications for intestinal function, which is indirectly linked to nutrient absorption and potentially glucose homeostasis. However, the provided information does not directly demonstrate this compound's effect on glucose transporter expression or activity.
Cellular Permeability and Uptake Studies (Research Methodologies)
Studies investigating the cellular effects of this compound have employed methodologies to assess its interaction with cells, including aspects of cellular permeability and uptake. Research on the inhibition of CFTR-mediated chloride secretion in T84 cells and human colonoids provides insights into how this compound interacts with these cellular systems. plos.orgnih.gov
In studies using T84 cell monolayers mounted in Ussing chambers, this compound was added to either the basolateral or apical solutions to assess its inhibitory effect on cAMP-induced chloride secretion. nih.gov The observation that apical additions had a higher inhibitory effect suggested that this compound might be acting on apical membrane targets like CFTR. nih.gov
Transepithelial electrical resistance (TER) measurements have also been used to evaluate the effect of this compound on the integrity of epithelial barriers. nih.govresearchgate.net While lower concentrations (0.1 to 10 µM) did not significantly alter TER in Calu-3 cell monolayers, a higher concentration (20 µM) significantly reduced it, suggesting potential effects on barrier function at elevated levels. nih.govresearchgate.net
These methodologies, including Ussing chamber experiments and TER measurements, provide valuable information regarding the interaction of this compound with cell membranes and its potential to permeate or affect epithelial barriers.
Structure Activity Relationship Sar Studies of Nornidulin and Its Derivatives
Systematic Investigation of Structural Modifications
Systematic investigations of structural modifications on the nornidulin (B21738) scaffold have been undertaken to explore the chemical space around this depsidone (B1213741) pharmacophore. researchgate.netresearchgate.net These studies involve altering different parts of the molecule, such as the hydroxyl groups, aromatic positions, and side chains, to observe the resulting changes in biological activity. researchgate.net For instance, semisynthetic modifications have focused on the free hydroxyl groups at the 3-OH and 8-OH positions, the aromatic positions at C-2, C-4, and C-7, the butenyl side chain, and the depsidone ester linkage. researchgate.net Alkylation, acylation, and arylation reactions of this compound have been shown to occur regioselectively, primarily yielding 8-O-substituted derivatives. researchgate.netresearchgate.net
Identification of Pharmacophoric Elements
While specific details on the precise pharmacophoric elements of this compound are still being elucidated, SAR studies on this compound and related depsidones provide insights. The depsidone core structure itself is a key element responsible for the observed biological activities. researchgate.netpeerj.comnih.gov The presence and position of substituents, particularly halogen atoms and modifications to the hydroxyl groups, significantly influence activity. researchgate.netresearchgate.netresearchgate.netcolab.ws Studies on depsidones, including this compound derivatives, highlight the importance of specific functional groups and their arrangement on the depsidone scaffold for anti-pathogenic activities. researchgate.netdoi.org
Impact of Substitutions on Biological Activity
Substitutions at various positions on the this compound structure have a notable impact on its biological activity. researchgate.netcolab.wsnih.gov
Role of Halogen Substitutions (e.g., bromo- and/or chloro-substitution)
Halogen substitution, particularly chloro- and bromo-substitution, plays a significant role in the biological activity of depsidones, including this compound. Structure-activity relationship studies have revealed that the presence of bromo- and/or chloro-substitution can enhance the potency and maintain selectivity against bacteria and yeast. researchgate.net The triple halogenation observed in this compound is indicated to be crucial for its anti-pathogenic activity. colab.ws Chlorine atoms, in particular, are highlighted as important in elucidating SAR crucial for drug discovery, especially in the context of antiparasitic compounds. researchgate.net
Influence of Specific Positions (e.g., C-4, C-2, C-7 chlorination)
The position of halogen substitution on the depsidone core is critical for activity. SAR studies on related depsidone derivatives have shown that chlorination at the C-4, C-2, and C-7 positions dramatically boosts antibacterial capacity. researchgate.net This suggests that the specific placement of chlorine atoms in this compound, which features trichloro-substitution, is directly linked to its potent effects. biomol.comcolab.ws
Effects of O-Substituted Derivatives (e.g., 8-O-substituted, 8-O-aryl ether)
Modifications at the hydroxyl groups, especially at the 8-O position, can significantly alter the biological activity of this compound derivatives. Alkylation, acylation, and arylation reactions predominantly yield 8-O-substituted derivatives. researchgate.netresearchgate.net Many of these semisynthetic derivatives have shown more potent antibacterial activities compared to nidulin. researchgate.netresearchgate.net Specifically, 8-O-aryl ether derivatives have displayed significant activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus. researchgate.netresearchgate.net
Here is a table summarizing some findings on the impact of substitutions:
| Structural Modification | Position(s) Affected | Observed Impact on Activity | Biological Activity Type | Source(s) |
| Halogen Substitution | Various | Enhanced potency and selectivity | Antibacterial, Antifungal | researchgate.netresearchgate.net |
| Chlorination | C-4, C-2, C-7 | Dramatically boosted antibacterial capacity | Antibacterial | researchgate.net |
| O-Substitution | 8-O | Increased antibacterial potency compared to parent compound | Antibacterial | researchgate.netresearchgate.net |
| 8-O-Aryl Ether Substitution | 8-O | Significant activity against Gram-positive bacteria (including MRSA) | Antibacterial | researchgate.netresearchgate.net |
Correlation between Chemical Structure and Specific Biological Pathways
Research is ongoing to establish direct correlations between specific structural features of this compound and its derivatives and their interactions with specific biological pathways. This compound has been identified as an inhibitor of TMEM16A, a calcium-activated chloride channel, suggesting a link between its structure and the modulation of chloride secretion pathways, which is relevant to its antidiarrheal activity. researchgate.net It has been shown to inhibit CFTR-mediated chloride efflux in intestinal epithelial cells. nih.govresearchgate.net Furthermore, this compound inhibits Plasmodium falciparum malate (B86768):quinone oxidoreductase (PfMQO), indicating a correlation between its structure and the inhibition of this specific enzyme crucial for the malaria parasite. nih.govresearchgate.net While the precise binding sites and detailed mechanisms are under investigation, these findings highlight how the chemical structure of this compound allows it to interact with and modulate specific protein targets and pathways. researchgate.net
Computational Chemistry and In Silico Approaches to SAR
Computational chemistry and in silico approaches play a significant role in modern structure-activity relationship (SAR) studies, complementing experimental methods by providing insights into molecular interactions, predicting biological activity, and guiding the design of novel compounds researchgate.netcbcs.se. These methods are particularly valuable in the study of natural products like this compound and its derivatives, where they can help elucidate mechanisms of action and identify key structural features responsible for observed bioactivities.
Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, virtual screening, and molecular dynamics simulations are employed to understand how compounds interact with their biological targets at the molecular level researchgate.netcbcs.se. Molecular docking, for instance, predicts the preferred binding orientation and affinity of a ligand within a protein's binding site, offering insights into the crucial interactions driving activity cbcs.se. QSAR models, on the other hand, build mathematical relationships between chemical structure descriptors and biological activity data, enabling the prediction of activity for untested compounds and the identification of structural features that enhance or diminish potency cbcs.se. Virtual screening allows for the rapid evaluation of large libraries of compounds based on computational criteria, prioritizing potential candidates for synthesis and experimental testing cbcs.se.
This compound has been identified as an inhibitor of several biological targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, TMEM16A chloride channel, and Plasmodium falciparum Malate: Quinone Oxidoreductase (PfMQO) plos.orgnih.govmdpi.com. Computational methods can be applied to study the interaction of this compound and its derivatives with these targets. For example, molecular docking could be used to model the binding pose of this compound within the active site or regulatory regions of CFTR, TMEM16A, or PfMQO, helping to understand the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to its inhibitory activity.
Studies on related depsidone derivatives, such as unguinol (B1252459) analogues, have utilized in vitro biological evaluation to formulate basic SAR, which can then inform or be analyzed by computational methods researchgate.net. While detailed computational SAR studies specifically focused on a broad range of this compound derivatives are not extensively reported in the provided literature snippets, the application of these methods is highly relevant to this class of compounds.
Limited comparative data for this compound (N9) and a related depsidone derivative, 2-chlorounguinol (B14082936) (N15), against TMEM16A activity in Calu-3 cells provide a basis for computational SAR analysis nih.gov. This compound demonstrated potent inhibition of UTP-activated TMEM16A current with an IC50 of approximately 0.8 µM and near complete inhibition at 10 µM. In contrast, 2-chlorounguinol showed poor inhibitory potency with a maximal effect of only 60% inhibition nih.gov. This difference in activity, stemming from structural variations between this compound and 2-chlorounguinol, can be investigated computationally to identify the structural determinants influencing TMEM16A inhibition. Molecular docking could compare the binding modes and energies of this compound and 2-chlorounguinol to a model of TMEM16A, while QSAR could explore the correlation between specific molecular descriptors and inhibitory potency across a larger set of derivatives if such data were available.
Furthermore, this compound's activity against PfMQO (IC50 of 51 µM) and its inhibition of P. falciparum 3D7 proliferation (IC50 of 44.6 µM) represent key data points that could be integrated into computational SAR studies aimed at developing more potent antimalarial agents mdpi.comresearchgate.net. Computational approaches could help design derivatives with improved affinity for PfMQO or better pharmacokinetic properties.
The application of computational chemistry and in silico approaches holds significant promise for advancing the understanding of this compound's SAR and guiding the rational design of novel derivatives with enhanced potency and selectivity for various therapeutic applications. These methods can accelerate the drug discovery process by prioritizing compounds for synthesis and experimental validation based on predicted activity and favorable molecular properties cbcs.se.
Data Table: Activity of this compound and a Derivative Against TMEM16A
| Compound | Target | Cell Line | IC50 (µM) | Maximal Inhibition |
| This compound (N9) | TMEM16A | Calu-3 | ~0.8 | Complete (~10 µM) |
| 2-chlorounguinol (N15) | TMEM16A | Calu-3 | - | 60% |
Note: The IC50 for 2-chlorounguinol was not provided as its maximal inhibition was only 60%. nih.gov
Preclinical Research Models and Research Findings for Nornidulin
In Vitro Cellular Models
In vitro cellular models serve as valuable tools in preclinical research to investigate the mechanisms of action and efficacy of compounds like nornidulin (B21738) under controlled laboratory conditions.
Human Intestinal Epithelial Cell Lines (e.g., T84 cells)
Human intestinal epithelial cell lines, such as T84 cells, have been employed to study the effects of this compound on intestinal function, particularly chloride secretion. T84 cells are a widely used model for studying intestinal permeability and electrolyte transport mechanisms. mdpi.com this compound has been shown to inhibit cAMP-induced chloride secretion in T84 cells. plos.orgnih.govnih.gov Research indicates that this compound inhibits CFTR-mediated chloride current in T84 cells with an IC50 of approximately 1.5 μM. plos.orgnih.govnih.govresearchgate.net This inhibition appears to occur through mechanisms independent of negative regulators of CFTR function, including protein phosphatases, AMP-activated protein kinases, and phosphodiesterases. plos.orgnih.govnih.govresearchgate.net Furthermore, this compound was observed to suppress the increase in intracellular cAMP levels induced by forskolin (B1673556), an adenylate cyclase activator, in T84 cells. plos.orgnih.govnih.govresearchgate.net this compound did not significantly affect the viability of T84 cells at concentrations up to 5 μM. plos.org
| Cell Line | Assay Type | Stimulus Used | This compound Effect | IC50 (approx.) | Citation |
| T84 | Apical Cl⁻ current analysis (Ussing chamber) | cAMP-induced Cl⁻ | Inhibited CFTR-mediated | ~1.5 μM | plos.orgnih.govnih.govresearchgate.net |
| T84 | Intracellular cAMP measurement | Forskolin | Suppressed increase | Not specified | plos.orgnih.govnih.govresearchgate.net |
| T84 | Cell Viability (MTT assay) | This compound (up to 5 μM) | No significant reduction | >5 μM | plos.org |
Human Colonoid Models (ex vivo representations)
Human colonoid models, which serve as ex vivo representations of the human colon, have been utilized to assess the anti-secretory efficacy of this compound. These models recapitulate aspects of intestinal physiology in humans. plos.orgnih.govnih.govresearchgate.netresearchgate.net Studies using human colonoids have demonstrated that this compound significantly suppressed fluid secretion induced by forskolin and cholera toxin. plos.orgnih.govnih.govresearchgate.netresearchgate.net This finding indicates that this compound exerts an anti-secretory effect in human intestinal epithelia. plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net this compound (10 μM) attenuated the forskolin-induced fluid secretion in human intestinal organoids. plos.orgnih.gov
| Model | Stimulus Used | This compound Concentration | This compound Effect | Citation |
| Human Colonoids | Forskolin, Cholera Toxin | Not specified (general) | Significantly suppressed fluid secretion | plos.orgnih.govnih.govresearchgate.netresearchgate.net |
| Human Colonoids | Forskolin | 10 μM | Attenuated fluid secretion | plos.orgnih.govresearchgate.net |
Airway Epithelial Cell Lines (e.g., Calu-3 cells)
Airway epithelial cell lines, such as Calu-3 cells, have been used to investigate the effects of this compound on mucus secretion. Calu-3 cells are a mucus-secreting cell line derived from a pulmonary adenocarcinoma patient and are used as an in vitro model for the asthmatic airway after IL-4 priming. dovepress.comresearchgate.netmdpi.com Research has shown that this compound can inhibit Ca2+-activated transmembrane protein 16A (TMEM16A) Cl⁻ channels, which are proposed targets for alleviating mucus secretion in asthma. dovepress.comresearchgate.netnih.gov Screening of fungus-derived depsidones revealed that this compound completely abolished the UTP-activated TMEM16A current in Calu-3 cell monolayers with an IC50 of approximately 0.8 μM and a maximal effect at 10 μM. dovepress.comresearchgate.netnih.gov this compound (10 μM) suppressed Cl⁻ currents induced by ionomycin, thapsigargin, and Eact without affecting intracellular Ca2+ levels, suggesting a possible direct effect on TMEM16A. dovepress.comresearchgate.netnih.gov this compound (at 10 μM) also reduced Ca2+-dependent mucus release in Calu-3 cell monolayers, and abrogated the ionomycin-induced intracellular MUC5AC depletion. dovepress.comresearchgate.netnih.gov this compound at concentrations ranging from 0.1 µM to 10 µM did not significantly affect Calu-3 cell viability or transepithelial electrical resistance (TER) after 24 hours. dovepress.comresearchgate.netresearchgate.net However, a concentration of 20 µM significantly reduced TER. dovepress.comresearchgate.net
| Cell Line | Assay Type | Stimulus Used | This compound Effect | IC50 (approx.) | Maximal Effect Conc. | Citation |
| Calu-3 | TMEM16A Cl⁻ current (Ussing chamber) | UTP | Abolished UTP-activated TMEM16A current | ~0.8 μM | 10 μM | dovepress.comresearchgate.netnih.gov |
| Calu-3 | Cl⁻ current (Ussing chamber) | Ionomycin, Thapsigargin, Eact | Suppressed Cl⁻ currents | 10 μM (tested) | Not specified | dovepress.comresearchgate.netnih.gov |
| Calu-3 | Intracellular MUC5AC levels (Immunofluorescence) | Ionomycin | Abrogated ionomycin-induced depletion | 10 μM (tested) | Not specified | nih.gov |
| Calu-3 | Ca²⁺-dependent mucus release | Ca²⁺ | Reduced mucus release | 10 μM (tested) | Not specified | dovepress.comresearchgate.net |
| Calu-3 | Cell Viability (MTT assay) | This compound (0.1-10 µM) | No significant effect | >10 μM | Not specified | dovepress.comresearchgate.netresearchgate.net |
| Calu-3 | Transepithelial Electrical Resistance (TER) | This compound (0.1-10 µM) | No significant change | >10 μM | Not specified | dovepress.comresearchgate.netresearchgate.net |
| Calu-3 | Transepithelial Electrical Resistance (TER) | This compound (20 µM) | Significantly reduced TER | <20 μM | Not specified | dovepress.comresearchgate.net |
Plasmodium falciparum Cell Cultures (e.g., 3D7 strain)
This compound has been investigated for its antimalarial activity against Plasmodium falciparum, including the 3D7 strain. Studies have shown that this compound inhibits the proliferation of P. falciparum 3D7 strain in vitro with an IC50 of 44.6 µM. nih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.idunair.ac.id It also targets the parasite-specific enzyme falciparum malate (B86768):quinone oxidoreductase (PfMQO), inhibiting its activity with an IC50 of 51 µM. researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.idunair.ac.id this compound has also been reported to inhibit the proliferation of the P. falciparum K1 strain (multidrug-resistant) with an IC50 > 23.27 µM. nih.govmdpi.com
| Parasite Strain | Assay Type | This compound Effect | IC50 (µM) | Target Enzyme | Citation |
| P. falciparum 3D7 | Proliferation (in vitro, pLDH assay) | Inhibited proliferation | 44.6 | Not specified | nih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.idunair.ac.id |
| P. falciparum 3D7 | Enzyme activity | Inhibited activity | 51 | PfMQO | researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.idunair.ac.id |
| P. falciparum K1 | Proliferation (in vitro) | Inhibited proliferation | > 23.27 | Not specified | nih.govmdpi.com |
Bacterial and Fungal Culture Assays
This compound has demonstrated antibacterial and antifungal activities in various culture assays. It has shown antibacterial activity against M. tuberculosis and M. ranoe. caymanchem.combertin-bioreagent.com Additionally, it inhibits the growth of methicillin-resistant S. aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/ml. caymanchem.com this compound also exhibits antifungal activity against T. tonsurans and M. audouini. caymanchem.combertin-bioreagent.com
| Microorganism | Activity Type | Finding | Citation |
| M. tuberculosis | Antibacterial | Activity demonstrated | caymanchem.combertin-bioreagent.com |
| M. ranoe | Antibacterial | Activity demonstrated | caymanchem.combertin-bioreagent.com |
| Methicillin-resistant S. aureus (MRSA) | Antibacterial | Inhibited growth (MIC = 2 µg/ml) | caymanchem.com |
| T. tonsurans | Antifungal | Activity demonstrated | caymanchem.combertin-bioreagent.com |
| M. audouini | Antifungal | Activity demonstrated | caymanchem.combertin-bioreagent.com |
Mammalian Cell Line Proliferation Studies (non-toxicological, for selectivity)
Studies have assessed the effect of this compound on the proliferation of various mammalian cell lines to evaluate its selectivity. This compound did not affect the proliferation of colorectal adenocarcinoma (DLD-1) and African green monkey kidney (Vero) cell lines at concentrations up to 466 µM, resulting in a selectivity index of more than 10 when compared to its activity against P. falciparum 3D7. nih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.id However, hemolysis was observed in the pLDH assay using red blood cells at a concentration of 466 µM, suggesting that red blood cells might be more sensitive to this compound than the tested mammalian cell lines. nih.govresearchgate.netmdpi.comunair.ac.id this compound has shown cytotoxic activity in MOLT-3 cells (IC50 = 35.7 µM) but not in HuCCA-1, HepG2, or A549 cells (IC50s = >116.4 µM). caymanchem.com
| Cell Line | Tissue/Origin | This compound Concentration (tested) | Effect on Proliferation/Viability | IC50 (if specified) | Selectivity Index (vs. P. falciparum 3D7) | Citation |
| DLD-1 | Colorectal adenocarcinoma | Up to 466 µM | No effect | >466 µM | >10 | nih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.id |
| Vero | African green monkey kidney | Up to 466 µM | No effect | >466 µM | >10 | nih.govresearchgate.netmdpi.comnih.govresearchgate.netunair.ac.id |
| Red Blood Cells (used in pLDH assay) | Erythrocytes | 466 µM | Hemolysis observed | <466 µM | Not specified | nih.govresearchgate.netmdpi.comunair.ac.id |
| MOLT-3 | Acute lymphoblastic leukemia | Not specified | Cytotoxic activity | 35.7 µM | Not specified | caymanchem.com |
| HuCCA-1 | Cholangiocarcinoma | Not specified | No cytotoxic activity | >116.4 µM | Not specified | caymanchem.com |
| HepG2 | Hepatocellular carcinoma | Not specified | No cytotoxic activity | >116.4 µM | Not specified | caymanchem.com |
| A549 | Lung carcinoma (epithelial) | Not specified | No cytotoxic activity | >116.4 µM | Not specified | caymanchem.com |
In Vivo Preclinical Animal Models (Mechanistic Studies)
In vivo studies have employed animal models to investigate the effects of this compound on respiratory function, focusing on mechanistic insights rather than clinical outcomes. A prominent model used is the ovalbumin-induced asthmatic mouse.
Mouse Models of Respiratory Diseases (e.g., ovalbumin-induced asthmatic mice)
The ovalbumin (OVA)-induced allergic asthma mouse model, specifically using female BALB/c mice, has been utilized to evaluate the effects of this compound on airway pathology associated with asthma wikipedia.orgwikipedia.orgfishersci.caresearchgate.netfishersci.ca. This model involves sensitization and challenge with OVA to induce characteristic asthmatic responses, including airway inflammation and mucus hypersecretion wikipedia.orgwikipedia.orgfishersci.caresearchgate.netmims.com. Following the induction phase, bronchoalveolar lavage fluid (BALF) is collected for the analysis of cellular and mucus components, and lung tissues are processed for histological evaluation wikipedia.orgwikipedia.orgfishersci.caresearchgate.net.
Assessment of Bronchoalveolar Mucus Secretion
Assessment of bronchoalveolar mucus secretion in OVA-challenged mice has been a key focus. Studies have shown that this compound significantly inhibits bronchoalveolar mucus secretion in this model wikipedia.orgresearchgate.netfishersci.canih.govscilit.com. The levels of MUC5AC, a pathogenic mucin protein, in BALF are measured using techniques such as ELISA kits to quantify mucin secretion wikipedia.orgwikipedia.org. Both this compound and dexamethasone (B1670325), used as a control, have been shown to significantly reduce mucus hypersecretion in this model wikipedia.org.
Analysis of Airway Inflammation and Mucus Production (histological, cellular)
Histological analysis of airway tissues from OVA-challenged mice treated with or without this compound is performed using staining techniques such as Hematoxylin and Eosin (H&E) and Periodic-Acid Schiff (PAS) wikipedia.orgwikipedia.orgfishersci.caresearchgate.net. H&E staining is used to evaluate airway inflammation, while PAS staining is used to assess mucus production wikipedia.orgwikipedia.orgfishersci.caresearchgate.net.
Research findings indicate that while dexamethasone suppressed OVA-induced lung inflammation, eosinophil infiltration, and mucus production, this compound significantly reduced OVA-induced mucus production as shown by PAS staining, but did not have a significant effect on OVA-induced deterioration of lung pathology and eosinophil infiltration as evaluated by H&E staining and eosinophil counts wikipedia.org. This suggests that this compound primarily targets mucus secretion without significantly impeding the inflammatory response in this specific model wikipedia.orgwikipedia.orgresearchgate.netnih.gov.
Cellular components in bronchoalveolar lavage fluid (BALF) are also analyzed to assess inflammatory cell populations wikipedia.orgwikipedia.orgfishersci.caresearchgate.net. While dexamethasone reduced the total immune cell number in BALF, this compound did not show a similar effect on total immune cell count wikipedia.org.
The following table summarizes key findings from in vivo studies on OVA-challenged mice:
| Assessment Parameter | OVA-Challenged Mice (Control) | This compound Treatment (e.g., 20 mg/kg) | Dexamethasone Treatment | Finding | Citation |
| Bronchoalveolar Mucus Secretion | High | Reduced | Reduced | This compound inhibits mucus secretion. | wikipedia.orgresearchgate.netfishersci.canih.govscilit.com |
| MUC5AC Levels in BALF | Elevated | Reduced | Reduced | This compound reduces pathogenic mucin levels. | wikipedia.orgwikipedia.org |
| Airway Inflammation (H&E staining) | Present | Not significantly affected | Suppressed | This compound does not impede inflammation in this model. | wikipedia.org |
| Eosinophil Infiltration | Present | Not significantly affected | Suppressed | This compound does not reduce eosinophil counts. | wikipedia.org |
| Mucus Production (PAS staining) | High | Significantly reduced | Suppressed | This compound significantly reduces mucus production in airway tissues. | wikipedia.org |
| Total Immune Cell Number in BALF | Elevated | Not significantly affected | Reduced | This compound does not reduce overall immune cell numbers in BALF. | wikipedia.org |
Methodologies for Assessing Cellular Responses
Various in vitro methodologies have been employed to investigate the cellular responses to this compound, particularly in the context of airway epithelial cells and ion channel function.
Ussing chamber electrophysiology is a key technique used to analyze transmembrane ion transport, including chloride currents, in airway epithelial cell monolayers wikipedia.orgwikipedia.orgfishersci.caresearchgate.netuni.lu. This method allows for the measurement of short-circuit current (Isc), which reflects net ion transport across the epithelium. Studies have used IL-4-primed Calu-3 cell monolayers mounted in Ussing chambers to stimulate TMEM16A chloride current using agonists such as UTP, ionomycin, thapsigargin, or Eact wikipedia.orgwikipedia.orgfishersci.caresearchgate.net. This compound has been shown to completely abolish UTP-activated TMEM16A current in Calu-3 cells wikipedia.orgwikipedia.orgfishersci.caresearchgate.net.
Assessment of intracellular calcium concentration ([Ca2+]i) is performed to understand if this compound's effects are mediated through changes in intracellular calcium levels. Research indicates that this compound suppresses chloride currents induced by calcium-mobilizing agents (ionomycin, thapsigargin) and putative TMEM16A activators (Eact) without interfering with intracellular Ca2+ levels, suggesting a direct effect on TMEM16A wikipedia.orgwikipedia.orgfishersci.caresearchgate.netnih.gov.
Measurement of mucus secretion in cell monolayers, such as Calu-3 cells, is conducted to evaluate the direct impact of this compound on mucin release. Ca2+-induced mucus secretion in Calu-3 cell monolayers has been assessed by determining the amount of MUC5AC protein remaining in the cells using immunofluorescence staining wikipedia.orgwikipedia.orgfishersci.caresearchgate.net. This compound has been shown to reduce Ca2+-dependent mucus release in Calu-3 cell monolayers wikipedia.orgwikipedia.orgresearchgate.netfishersci.canih.gov.
While the primary focus in the provided search results regarding airway effects is on TMEM16A, Western Blotting is a standard technique for assessing protein expression levels and has been used in related studies, such as examining TMEM16A protein levels in IL-4 treated cells ctdbase.org. Although not explicitly detailed for this compound's effect on protein expression in the immediate context of the provided snippets focused on airway mucus, it is a relevant methodology in cellular response assessment in this field. Studies on this compound's inhibition of CFTR in intestinal cells also mention Western Blotting to assess CFTR protein expression fishersci.ca.
The following table summarizes key findings from in vitro cellular studies:
| Methodology | Cell Type / Model | Stimulus | Measurement | This compound Effect | Finding | Citation |
| Ussing Chamber Electrophysiology | IL-4-primed Calu-3 cell monolayers | UTP, Ionomycin, Thapsigargin, Eact | TMEM16A Cl- Current (Isc) | Abolished UTP-activated current; suppressed currents induced by others | This compound inhibits TMEM16A activity. | wikipedia.orgwikipedia.orgfishersci.caresearchgate.net |
| Intracellular Ca2+ Measurement | Calu-3 cells | Ionomycin, Thapsigargin, Eact | Intracellular Ca2+ levels | No interference | This compound's effect is likely direct on TMEM16A, not via Ca2+. | wikipedia.orgwikipedia.orgfishersci.caresearchgate.netnih.gov |
| Immunofluorescence Staining | Calu-3 cell monolayers | Ca2+ mobilization (e.g., with Ionomycin) | Intracellular MUC5AC protein | Reduced | This compound attenuates mucus secretion in vitro. | wikipedia.orgwikipedia.orgfishersci.caresearchgate.net |
| ELISA | BALF from OVA mice | OVA challenge | MUC5AC protein levels | Reduced | This compound reduces pathogenic mucin levels in vivo. | wikipedia.orgwikipedia.org |
| Western Blotting | IL-4 treated cells | IL-4 | TMEM16A protein levels | Used to assess expression | Methodology used in related studies to assess protein expression. | ctdbase.org |
| Western Blotting | T84 cells | - | CFTR protein expression | No effect | Methodology used in studies of this compound's effect on other ion channels. | fishersci.ca |
Future Research Directions and Translational Perspectives
Exploration of New Biological Activities at the Molecular Level
Future research will focus on elucidating the precise molecular mechanisms underlying the observed biological activities of Nornidulin (B21738). While some activities, such as the inhibition of CFTR-mediated chloride secretion and TMEM16A channels, have been investigated at the cellular level, a more detailed understanding of the molecular interactions is required. plos.orgnih.govnih.govplos.orgtandfonline.com For instance, studies have shown this compound inhibits CFTR through mechanisms potentially involving direct inhibition and a reduction in intracellular cAMP levels, but further research is needed to clarify these pathways, including the potential activation of Gαi. plos.orgnih.gov Similarly, the mechanism by which this compound inhibits TMEM16A without affecting intracellular calcium levels warrants further investigation into direct interaction with the channel. nih.govtandfonline.com Exploring other reported activities, such as anti-aromatase, antibacterial, antifungal, and antimalarial effects, at a molecular level will involve identifying specific protein targets and characterizing their interactions with this compound. caymanchem.complos.orgresearchgate.netnih.govresearchgate.net Research into its anti-inflammatory potential, suggested by its relation to phospholipase A2 inhibitors, could involve studying its effects on inflammatory pathways and mediators. fluoroprobe.com
Advancements in Synthetic Accessibility for this compound and Its Analogues
Improving the synthetic accessibility of this compound and designing novel analogues are crucial for future research and potential therapeutic development. While this compound is a natural product isolated from fungi, the yield and consistency of natural production can be limiting. fluoroprobe.comsemanticscholar.org Advancements in synthetic chemistry are needed to provide reliable and scalable methods for this compound synthesis. Furthermore, the synthesis of analogues allows for the exploration of structure-activity relationships (SAR) to potentially enhance potency, selectivity, and pharmacokinetic properties. mdpi.commalariaworld.orgnih.govresearchgate.net This could involve modifying different parts of the this compound structure to investigate their impact on target binding and biological activity. For example, studies on other compound classes have shown that modifications like replacing labile amide groups or altering linker lengths can significantly impact activity and stability. mdpi.commalariaworld.org Enzymatic late-stage diversification could also be explored as a method to generate a wider range of analogues with reduced synthetic effort. malariaworld.org
Deepening Understanding of Target Engagement and Molecular Selectivity
A critical area for future research is to deepen the understanding of how this compound engages with its molecular targets and to assess its selectivity. Studies have identified potential targets like CFTR and TMEM16A, but a comprehensive profile of this compound's interactions with a broader range of biological molecules is needed. plos.orgnih.govnih.govtandfonline.com This involves employing techniques to confirm direct binding to targets and to evaluate off-target effects. Understanding the molecular basis of selectivity is vital to predict potential side effects and to design analogues with improved specificity. For instance, while this compound shows selectivity against certain mammalian cell lines compared to Plasmodium falciparum, a more detailed analysis of its interaction with host proteins is necessary. researchgate.netmdpi.com Target-based approaches, leveraging chemically validated targets and computational tools, can provide more precise insights into this compound's interactions. researchgate.netresearchgate.net
Development of Advanced Preclinical Models for Mechanistic Validation
The use of advanced preclinical models is essential to validate the mechanistic findings observed in in vitro studies and to assess the efficacy of this compound in more complex biological systems. While studies have utilized cell lines like T84 and Calu-3, and models like human colonoids and asthmatic mice, a wider range of models is needed to fully understand this compound's effects in relevant disease contexts. plos.orgresearchgate.netnih.govnih.govplos.orgtandfonline.com This could include using primary cell cultures, co-culture systems, and various animal models that better recapitulate human physiology and disease pathology. For example, while human colonoids have been used to study anti-secretory effects, further optimization may be needed to improve compound accessibility in these models. plos.orgnih.govplos.org Developing and utilizing models that allow for the assessment of this compound's impact on specific biological pathways and its target engagement in a physiological setting will be crucial for advancing its translational potential.
Potential as a Research Tool for Probing Biological Pathways
Given its ability to modulate the activity of specific ion channels like CFTR and TMEM16A, this compound holds potential as a valuable research tool for probing biological pathways involving these targets. plos.orgnih.govnih.govtandfonline.com As a selective inhibitor, it can be used to study the roles of these channels in various cellular processes and physiological functions. Future research can explore its application in investigating the intricacies of ion transport, mucus secretion, and other pathways where CFTR and TMEM16A are involved. plos.orgnih.govnih.govtandfonline.com Furthermore, if other specific molecular targets are identified, this compound or its analogues could serve as probes to dissect the functions of these targets within complex biological networks. This could aid in understanding disease mechanisms and identifying new therapeutic targets.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 20056625 |
Interactive Data Table Example (Illustrative, based on search results):
While detailed data tables across all future research areas are not explicitly available in the search results, an example of how data from studies on biological activity could be presented is shown below.
| Biological Activity | Model System | IC50 / Effect | Reference |
| Inhibition of CFTR-mediated Cl- current | T84 cells | ~1.5 µM | plos.orgnih.govplos.org |
| Inhibition of TMEM16A current | Calu-3 cells | ~0.8 µM (IC50), 10 µM (maximal effect) | nih.govtandfonline.com |
| Inhibition of P. falciparum 3D7 proliferation | In vitro | 44.6 µM | researchgate.netmdpi.com |
| Inhibition of PfMQO | In vitro | 51 µM | researchgate.netmdpi.com |
| Inhibition of mucus secretion | Calu-3 cells, Asthmatic mice | Reduced mucus release (10 µM in cells), Inhibited bronchoalveolar mucus secretion (20 mg/kg in mice) | nih.govtandfonline.com |
Q & A
Basic Question
Advanced Question
- Use molecular docking (AutoDock Vina) to screen against protein databases (PDB) for binding affinity predictions.
- Apply QSAR models to correlate structural motifs (e.g., diketopiperazine rings) with bioactivity .
- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Example Workflow:
Generate 3D conformers (RDKit).
Dock to kinase targets (EGFR, BRAF).
Prioritize targets with ΔG ≤ -8 kcal/mol.
What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
Advanced Question
- Fit data to nonlinear regression models (e.g., Hill equation) using GraphPad Prism.
- Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
- Use Bayesian statistics to quantify uncertainty in EC50 estimates .
Example Analysis:
| Dose (µM) | Response (%) | SEM | p-value vs. Control |
|---|---|---|---|
| 10 | 22 | ±2.1 | 0.03 |
| 50 | 68 | ±3.4 | <0.001 |
How can researchers optimize crystallization conditions for this compound derivatives?
Basic Question
- Screen solvent systems (e.g., DMSO/water, acetone/hexane) using high-throughput crystallography.
- Adjust supersaturation ratios and temperature gradients to enhance crystal quality .
- Validate crystal structures via X-ray diffraction (PXRD) .
What strategies mitigate batch-to-batch variability in this compound production?
Advanced Question
- Implement quality-by-design (QbD) principles to monitor critical process parameters (CPPs) like pH and agitation speed .
- Use DOE (design of experiments) to identify robustness thresholds for reaction variables .
- Characterize impurities via LC-MS and adjust purification protocols accordingly .
How should contradictory data on this compound’s cytotoxicity be interpreted?
Advanced Question
- Evaluate cell line specificity (e.g., NCI-60 panel) and culture conditions (hypoxia vs. normoxia) .
- Assess mitochondrial toxicity (JC-1 staining) alongside apoptosis assays (Annexin V) to differentiate mechanisms .
- Cross-reference with genomic databases (COSMIC) to identify mutation-dependent sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
